Gp100 (25-33), human TFA
Description
Contextualization within Melanoma Antigen Research
The field of melanoma antigen research seeks to identify specific molecules that can distinguish cancer cells from normal cells, providing targets for immunotherapy. Gp100 is one such target, categorized as a melanocyte differentiation antigen. patsnap.combiotium.com These antigens are not unique to cancer cells but are also expressed by their normal counterparts, in this case, melanocytes. biotium.com However, their overexpression in melanoma cells makes them a viable target for therapeutic intervention. patsnap.com The identification of specific epitopes within these antigens, such as Gp100 (25-33), has been a significant advancement, allowing for the development of more targeted immunotherapeutic strategies like peptide vaccines and adoptive T-cell transfer. patsnap.com
The Role of Gp100 as a Melanocyte Differentiation Antigen
Glycoprotein (B1211001) 100 (gp100), also known as PMEL or SILV, is a transmembrane glycoprotein involved in the biosynthesis of melanin (B1238610) within melanosomes of melanocytes. biotium.comcymitquimica.com It is considered a melanocyte lineage-specific antigen, meaning its expression is primarily restricted to cells of the melanocytic lineage. nih.govrupress.orgscispace.com While present in normal melanocytes, gp100 is often highly expressed in melanoma cells. nih.govrupress.orgscispace.com This characteristic expression pattern has made gp100 a valuable diagnostic marker for melanoma and a key target for immunotherapy. nih.govrupress.orgscispace.com The immune system can be stimulated to recognize gp100 as a target, leading to the destruction of melanoma cells. patsnap.com
Identification and Immunological Significance of the Gp100 (25-33) Epitope
The Gp100 (25-33) epitope was identified as a specific sequence within the larger gp100 protein that is recognized by cytotoxic T lymphocytes. genscript.comanaspec.com Research has shown that this 9-amino acid peptide is an H-2Db restricted epitope, meaning it is presented by the H-2Db MHC class I molecule in mice. medchemexpress.comglpbio.comsb-peptide.com Studies have demonstrated that CD8+ T-cells specific for Gp100 (25-33) can recognize and kill B16 melanoma cells. genscript.comanaspec.comsb-peptide.combiocompare.com
A key finding in the study of this epitope is the difference in immunogenicity between the human and mouse homologues. The human Gp100 (25-33) peptide (KVPRNQDWL) differs from the mouse version (EGSRNQDWL) at the first three amino-terminal residues. pnas.orgnih.govnih.gov This seemingly small difference results in a significantly higher binding affinity of the human peptide to the MHC class I molecule. sb-peptide.comnih.gov This increased affinity leads to a more potent activation of T-cells, as evidenced by a substantial increase in interferon-gamma release. sb-peptide.compnas.orgnih.gov This phenomenon, where a homologous peptide from another species (xenogeneic) elicits a stronger immune response, is known as heteroclitic reactivity. sb-peptide.com The enhanced immunogenicity of the human Gp100 (25-33) epitope has been a critical factor in its use in pre-clinical cancer vaccine research. sb-peptide.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYXIVBTPUCTP-CUHBSSGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83F3N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Basis of Immune Recognition
T-cell Receptor (TCR) Interaction with Gp100 (25-33)/MHC-I
TCR Contact Region Delineation
The interaction between the T-cell receptor and the Gp100 peptide-MHC (pMHC) complex is a highly specific event mediated by the complementarity determining regions (CDRs) of the TCR. nih.gov Structural studies have elucidated the key residues and contact points that define this recognition.
Research into a cognate TCR (PMEL17) recognizing a related Gp100 epitope (YLEPGPVTV, a heteroclitic variant often used in studies) presented by the HLA-A*0201 molecule has provided a detailed "contact footprint." This footprint reveals the specific residues on both the peptide and the MHC molecule that are engaged by the TCR. researchgate.net Alanine scan mutagenesis has further underscored the importance of these contacts, demonstrating that substitutions in critical peptide residues can abrogate TCR binding and subsequent T-cell recognition. researchgate.net
Cryo-electron microscopy of a fully assembled Gp100/HLA-A2/TCR complex has detailed the polar interactions between TCR-α residues and the pMHC complex, further defining the contact region. researchgate.net These studies confirm that recognition is an intricate process involving a network of interactions across the pMHC surface.
| Interacting Component | Key Residues/Regions | Role in Recognition | Source |
| Gp100 Peptide | Peptide Residue Glu3 | Critically important for TCR binding; mutation can abrogate recognition. | researchgate.netcardiff.ac.uk |
| Peptide Flanking Residues | Conformation is altered by key residue mutations, affecting overall TCR fit. | researchgate.net | |
| TCR | Complementarity Determining Regions (CDRs) | Primarily responsible for engaging the pMHC-I complex. | nih.gov |
| TCR-α Chain | Forms specific polar interactions with the Gp100/HLA-A2 complex. | researchgate.net | |
| MHC (HLA-A2) | Peptide-Coordinating Residues | Anchor the peptide in a specific conformation for TCR presentation. | researchgate.net |
Structural Characterization of pMHC-I:TCR Ternary Complexes
The three-dimensional structure of the Gp100 (25-33) peptide presented by an MHC-I molecule in complex with its specific TCR provides fundamental insights into the mechanics of T-cell activation. High-resolution structural analyses, including X-ray crystallography and cryo-electron microscopy, have been pivotal in characterizing these ternary complexes.
The geometry of the direct TCR-pMHC interaction has been precisely defined. The binding is characterized by a rotation angle (Θ) of 93°, a tilt angle (Φ) of 7°, and a distance of 27 Å between the TCR Vα/Vβ center of mass and its projection onto the horizontal plane of the pMHC. nih.govresearchgate.net This specific docking orientation is stabilized by a series of hydrogen bonds and polar interactions at the interface between the TCR's CDR loops and the Gp100/HLA-A2 surface. nih.govresearchgate.net The quality of the structural data, with local resolutions reaching 2.6 Å, has allowed for the unambiguous placement of all residues of the tumor-associated antigen within the MHC I groove. nih.gov
These structural findings reveal a rigid and pre-organized assembly, suggesting that the TCR complex is poised for antigen recognition. Comparisons between the ligand-bound and unliganded TCR structures indicate that the receptor can be triggered without undergoing significant spontaneous structural rearrangements upon binding to the pMHC. researchgate.net
| Structural Parameter | Value/Description | Significance | Source |
| Methodology | Cryo-electron Microscopy, X-ray Crystallography | Provides high-resolution atomic models of the complex. | nih.govresearchgate.net |
| Overall Resolution | 3.08 Å | Allows for detailed analysis of molecular interactions. | nih.gov |
| TCR Tilt Angle | 59° relative to the membrane | Defines the overall orientation of the receptor complex on the T-cell surface. | nih.gov |
| Binding Rotation Angle (Θ) | 93° | Characterizes the rotational docking of the TCR onto the pMHC. | nih.govresearchgate.net |
| Binding Tilt Angle (Φ) | 7° | Characterizes the tilt of the TCR variable domains relative to the pMHC. | nih.govresearchgate.net |
| Interaction Interface | Involves TCR CDRs, peptide residues, and MHC helices. | The specific contacts determine the affinity and specificity of recognition. | nih.govresearchgate.net |
Antigen Processing and Presentation Mechanisms
Pathways of Gp100 Antigen Processing for MHC Class I Presentation
The presentation of the Gp100 (25-33) peptide on the cell surface is primarily mediated through the classical MHC class I pathway. This pathway is responsible for displaying fragments of intracellular proteins, allowing the immune system to detect virally infected or cancerous cells. reactome.org
The process begins with the Gp100 protein, an endogenous protein found within melanocytes and melanoma cells, being marked for degradation. glpbio.comsb-peptide.com Worn-out or misfolded proteins are tagged with ubiquitin, which targets them to the proteasome, a large protein complex in the cytosol. youtube.com The proteasome degrades the full-length protein into smaller peptide fragments, including the Gp100 (25-33) epitope. researchgate.netqiagen.com
These peptides are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). qiagen.com Inside the ER, newly synthesized MHC class I heavy chains assemble with β2-microglobulin. This complex is held in a receptive state by a group of chaperone proteins, including calnexin, calreticulin, and tapasin, which form the peptide-loading complex associated with TAP. researchgate.netnih.gov When a peptide like Gp100 (25-33) is transported into the ER, it binds to the peptide-binding groove of the MHC class I molecule. This binding stabilizes the entire complex, which is then released from the chaperones and transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. researchgate.netqiagen.com
Role of Antigen-Presenting Cells (APCs) in Gp100 (25-33) Presentation
Antigen-presenting cells (APCs) are specialized cells that are crucial for initiating T-cell responses. Dendritic cells (DCs) are the most potent APCs, but tumor cells themselves can also present antigens.
Dendritic cells are uniquely equipped to initiate antitumor immune responses through a process called cross-presentation. nih.govarizona.edu In this pathway, DCs take up exogenous antigens—such as proteins from dead tumor cells or tumor-derived material—and present peptide fragments on their MHC class I molecules to activate naive CD8+ T cells. nih.gov This is a critical mechanism, as many tumor cells may lack the necessary co-stimulatory molecules to effectively activate T cells on their own.
Research has shown that DCs can effectively cross-present the Gp100 (25-33) epitope. arizona.edu Studies demonstrate that DCs loaded with various forms of the Gp100 antigen, such as whole tumor cells or specific proteins, can stimulate Gp100-specific CD8+ T cells. nih.govnih.gov For instance, one study compared the ability of DCs to cross-present antigens from live versus apoptotic B16 melanoma cells. The findings indicated that DCs cultured with live B16 cells induced a stronger protective anti-tumor response than those cultured with apoptotic cells, suggesting more efficient antigen acquisition and presentation from live cells. nih.govplos.org Another study found that DCs play a major role in capturing and presenting melanoma antigens to T cells. rupress.org The activation of these CD8+ T cells requires that they first be activated by dendritic cells cross-presenting Gp100 proteins obtained from the extracellular environment. arizona.edu
The table below summarizes findings on the ability of dendritic cells to stimulate IFN-γ production from T cells after being loaded with different forms of the Gp100 antigen.
| Antigen Source for DC Loading | T-Cell Response (IFN-γ spots/10^6 splenocytes) | Key Finding | Reference |
|---|---|---|---|
| DC alone (Control) | ~20 | Baseline T-cell response without specific antigen. | plos.org |
| DC + Apoptotic B16 Cells | ~100 | DCs can cross-present antigens from apoptotic tumor cells to elicit a T-cell response. | plos.org |
| DC + Live B16 Cells (zVAD treated) | ~250 | DCs cross-present antigens from live tumor cells more efficiently than from apoptotic cells, leading to a stronger T-cell response. | plos.org |
| DC + Gp100 & TRP2 Peptides | ~400 | Directly loading DCs with specific peptides results in the most potent T-cell activation. | plos.org |
Melanoma cell lines that endogenously express the Gp100 protein can also process it and present the Gp100 (25-33) epitope on their surface MHC class I molecules. plos.org This direct presentation allows tumor cells to be recognized and potentially killed by already activated cytotoxic T lymphocytes (CTLs). However, tumor cells are often poor activators of naive T cells because they typically lack the co-stimulatory signals that are required for a robust primary immune response. rupress.org
Studies have utilized T-cell hybridomas, such as the BUSA14 line, which are specifically activated by the Gp100 (25-33) peptide presented on H-2Db molecules. These studies confirm that melanoma cell lines like B16-MO5 can endogenously process and present the Gp100 epitope, leading to the activation of these specific T-cell hybridomas. plos.org The ability of tumor cells to present this epitope is a prerequisite for their elimination by the cellular arm of the immune system. genscript.com
Intracellular Trafficking and Epitope Loading Dynamics
The journey of the MHC class I molecule from its synthesis to its cell surface presentation with the Gp100 (25-33) peptide is a highly regulated process. nih.gov After the MHC class I heavy chain and β2-microglobulin are synthesized and translocated into the ER, they are assisted by chaperones to fold correctly and form a peptide-receptive complex. researchgate.net
The loading of the Gp100 (25-33) peptide is a critical step that dictates the stability and surface expression of the MHC class I molecule. The affinity of the peptide for the MHC groove is crucial. Research comparing the human Gp100 (25-33) peptide (KVPRNQDWL) with its mouse counterpart (EGSRNQDWL) found that the human version has a dramatically increased affinity for the mouse H-2Db MHC class I molecule. sb-peptide.comrupress.org This higher affinity leads to more stable peptide-MHC complexes, which in turn results in greater presentation on the cell surface and stronger T-cell activation. sb-peptide.comrupress.org
Once a high-affinity peptide is loaded, the stable MHC-peptide complex is released from the peptide-loading complex and traffics through the secretory pathway to the plasma membrane. nih.gov MHC class I molecules at the cell surface are not static; they undergo dynamic endocytic cycling, where they can be internalized and either degraded or recycled back to the surface. nih.gov In the context of cross-presentation by dendritic cells, it has been suggested that peptide loading might also occur in endosomal compartments where recycling MHC class I molecules intersect with compartments containing processed exogenous antigens. nih.govnih.gov
Influence of the Cellular Microenvironment on Presentation Efficacy
The efficiency of Gp100 (25-33) presentation is not solely dependent on intracellular machinery but is also significantly influenced by signals from the cellular microenvironment, particularly the tumor microenvironment.
Cytokines and other inflammatory signals can modulate antigen presentation. For example, signaling through Toll-like receptors (TLRs) on dendritic cells can enhance cross-presentation. Activation of TLRs can lead to the recruitment of the TAP transporter to phagosomes containing tumor antigens, thereby facilitating the loading of peptides onto MHC class I molecules within these compartments. nih.gov
Furthermore, recent studies have highlighted the role of the complement system in augmenting T-cell responses. Local production of complement components, such as C3a and C5a, by activated dendritic cells at the immune synapse can act as a co-stimulatory signal for T cells. oup.comaacrjournals.org In vitro experiments using Gp100 (25-33) as the target antigen showed that T cells stimulated by DCs deficient in complement C3 had decreased activation, proliferation, and cytokine function compared to those stimulated by wild-type DCs. oup.comaacrjournals.org This suggests that the presence of complement proteins in the microenvironment can enhance the efficacy of T-cell activation following Gp100 (25-33) presentation. aacrjournals.org
The table below details the impact of complement C3 on T-cell activation in response to Gp100 (25-33) presentation.
| DC Genotype | T-Cell Response Metric | Outcome | Reference |
|---|---|---|---|
| Wild-Type (WT) DC | Activation Marker Expression | Normal | aacrjournals.org |
| C3 Knock-Out (C3-KO) DC | Activation Marker Expression | Decreased | aacrjournals.org |
| Wild-Type (WT) DC | Proliferation | Normal | aacrjournals.org |
| C3 Knock-Out (C3-KO) DC | Proliferation | Decreased | aacrjournals.org |
| Wild-Type (WT) DC | Cytokine Effector Function | Normal | aacrjournals.org |
| C3 Knock-Out (C3-KO) DC | Cytokine Effector Function | Decreased | aacrjournals.org |
Immunological Characterization of Gp100 25 33 Specific T Cell Responses
Induction and Characterization of CD8+ T-cell Responses
The human Gp100 (25-33) peptide is a potent activator of CD8+ T-cells, which are critical for recognizing and eliminating melanoma cells. aacrjournals.org This activation leads to the generation of melanoma-specific cytotoxic T lymphocytes and the production of key effector cytokines.
Melanoma-Specific Cytotoxic T Lymphocytes (CTLs)
Immunization with constructs containing the human Gp100 (25-33) epitope has been shown to induce powerful cytotoxic T lymphocyte (CTL) responses that are cross-reactive with the corresponding murine gp100 epitope. plos.org These CTLs are capable of recognizing and lysing melanoma cells that naturally express the gp100 antigen. aacrjournals.orgaacrjournals.org Studies utilizing DNA minigenes encoding hgp100 (25-33) have demonstrated the induction of CTLs that effectively lyse target cells pulsed with the murine gp100 (25-33) peptide. aacrjournals.orgaacrjournals.org
The lytic activity of these CTLs is a critical component of their anti-tumor efficacy. In preclinical models, the adoptive transfer of gp100-specific T-cells has been shown to lead to the destruction of established melanoma tumors. amegroups.org The ability of human Gp100 (25-33) to break tolerance to the self-antigen expressed on murine melanoma cells highlights its potential in vaccine development. plos.org
IFN-γ Production by Antigen-Specific T Cells
A hallmark of an effective CD8+ T-cell response is the production of interferon-gamma (IFN-γ), a cytokine with potent anti-tumor properties. T-cells specific for Gp100 (25-33) exhibit robust IFN-γ secretion upon recognition of their target. The human version of the Gp100 (25-33) peptide has been found to be significantly more potent at triggering IFN-γ release by T-cells compared to its murine counterpart, with some studies reporting a 3-log increase in its ability to do so. amegroups.orgresearchgate.net This enhanced cytokine production is a key indicator of the heightened immunogenicity of the human epitope.
T-cell hybridomas specific for Gp100 (25-33) have been developed as tools to study and quantify T-cell activation. These hybridomas, upon recognizing the peptide-MHC complex on antigen-presenting cells or tumor cells, produce cytokines such as IL-2 and TNFα, further demonstrating the peptide's ability to stimulate T-cell effector functions. frontiersin.orgashpublications.org
Comparative Immunogenicity of Human versus Murine Gp100 (25-33) Epitopes
The difference in immunogenicity between the human and murine Gp100 (25-33) epitopes is a crucial aspect of its utility in cancer immunotherapy. These differences are rooted in their molecular interactions with MHC molecules and subsequent T-cell receptor engagement.
Differential MHC Binding Affinity and T-cell Activation
The human and murine Gp100 (25-33) epitopes, while homologous, differ in their amino-terminal amino acids. These differences result in a significantly higher binding affinity of the human peptide for the mouse MHC class I molecule, H-2Db. amegroups.org This increased affinity leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells. amegroups.org
This enhanced stability directly translates to more potent T-cell activation. Studies have shown a 2-log increase in the ability of the human peptide to stabilize "empty" H-2Db molecules on RMA-S cells, a cell line deficient in TAP-mediated peptide transport. amegroups.orgresearchgate.net Consequently, T-cells demonstrate a much lower threshold for activation when presented with the human epitope, as evidenced by dose-response curves showing that human Gp100 (25-33)-loaded dendritic cells are far more efficient at activating specific T-cell hybridomas. frontiersin.orgashpublications.org
| Epitope | MHC Stabilization (H-2Db) | T-cell IFN-γ Release |
|---|---|---|
| Human Gp100 (25-33) | ~100-fold higher than murine | ~1000-fold higher than murine |
| Murine Gp100 (25-33) | Baseline | Baseline |
The Heteroclitic Nature of Human Gp100 (25-33)
The human Gp100 (25-33) peptide is considered a "heteroclitic" epitope. This means that it is an altered peptide ligand that induces a more potent T-cell response than the native (murine) epitope, and this response is cross-reactive with the native epitope. researchgate.netnih.gov The superior immunogenicity of the human peptide, stemming from its higher MHC binding affinity, allows it to effectively break immunological tolerance to the self-antigen expressed on melanoma cells. aacrjournals.orgaacrjournals.org
Immunization with the human Gp100 (25-33) epitope generates self-reactive T-cells that can recognize and attack tumors expressing the endogenous murine gp100. amegroups.org This phenomenon is critical for cancer immunotherapy, as it provides a strategy to overcome the challenge of inducing immune responses against poorly immunogenic self-antigens. aacrjournals.org The three amino acid substitutions at the N-terminus of the human peptide are sufficient to confer this heteroclitic property, making it a powerful tool for inducing protective tumor immunity. aacrjournals.orgaacrjournals.org
Modulation of T-cell Responses by Co-stimulatory and Co-inhibitory Signals
The activation and function of Gp100 (25-33)-specific T-cells are not solely dependent on the peptide-MHC interaction but are also finely tuned by a balance of co-stimulatory and co-inhibitory signals. These signals, often referred to as immune checkpoints, can either amplify or dampen the T-cell response.
Co-stimulatory molecules, such as CD28, are crucial for the full activation of naive T-cells. Ligation of CD28 on the T-cell by its ligands (B7-1/B7-2) on antigen-presenting cells provides a critical "second signal" that promotes T-cell proliferation, cytokine production, and survival. nih.govnih.govnih.gov In the context of Gp100 (25-33), providing co-stimulation, for instance through CD40 ligand, can enhance the functional avidity of antigen-specific CD8+ T-cells, leading to more potent anti-tumor effects. plos.org
Conversely, co-inhibitory receptors, such as CTLA-4 and PD-1, act as negative regulators of T-cell activation and are often exploited by tumors to evade immune destruction. amegroups.orgresearchgate.net Upregulation of PD-1 on T-cells and its ligand PD-L1 on tumor cells or other cells in the tumor microenvironment can lead to T-cell exhaustion, a state of dysfunction characterized by decreased proliferation and effector function. amegroups.orgfrontiersin.org Blockade of these inhibitory pathways with checkpoint inhibitor antibodies has been shown to restore the function of exhausted Gp100 (25-33)-specific T-cells and enhance the efficacy of adoptive T-cell therapies. For example, combining CTLA-4 and PD-1 blockade can increase the infiltration and IFN-γ secretion of adoptively transferred Gp100-specific T-cells in the tumor microenvironment. aacrjournals.org
| Signal Type | Molecule Example | Effect on T-cell Response | Therapeutic Implication |
|---|---|---|---|
| Co-stimulatory | CD28, CD40L, ICOS, OX40 | Enhances proliferation, cytokine production, and survival | Agonist antibodies or co-expression in vaccines to boost anti-tumor immunity |
| Co-inhibitory | CTLA-4, PD-1 | Induces anergy, exhaustion, and apoptosis | Blockade with checkpoint inhibitors to restore T-cell function |
Impact of Co-stimulatory Molecule Agonists (e.g., GITR)
The activation and effector function of T cells specific for the self-antigen Gp100 (25-33) are significantly influenced by co-stimulatory signals. One crucial co-stimulatory molecule in this context is the Glucocorticoid-Induced TNF Receptor family-related gene (GITR). Agonist antibodies targeting GITR have been shown to augment vaccine-induced CD8+ T-cell responses against melanoma antigens, including Gp100. nih.gov
Studies have demonstrated that GITR is expressed at low levels on naive T cells but is upregulated upon activation. plos.org In the context of a tumor microenvironment, antigenic stimuli from tumor cells are sufficient to increase GITR expression on tumor-specific T cells. For instance, in mice bearing B16 melanoma, adoptively transferred Gp100 (25-33)-specific pmel T cells showed upregulated GITR expression within 48 hours in tumor-draining lymph nodes. nih.gov
Ligation of GITR with an agonist antibody, such as DTA-1, provides a co-stimulatory signal that enhances the proliferation, survival, and effector functions of CD8+ T cells. nih.govplos.org This leads to a more robust anti-tumor immune response. Research has shown that combining xenogeneic DNA vaccination (using the human Gp100 orthologue) with an agonist anti-GITR monoclonal antibody significantly enhances primary CD8+ T-cell responses against the Gp100 (25-33) epitope. nih.gov This enhanced response is also associated with an increase in the frequency of Gp100-specific CD8+ T cells. nih.gov Furthermore, GITR stimulation can lead to prolonged persistence of these antigen-specific CD8+ T cells and an enhanced recall response to subsequent vaccinations. nih.gov
The table below summarizes the effect of an agonist anti-GITR antibody on the frequency of Gp100-specific CD8+ T cells following vaccination with a human Gp100 DNA vaccine.
| Treatment Group | Mean Percentage of Gp100 (25-33)-specific CD8+ T cells |
|---|---|
| hgp100 DNA Vaccine + Control IgG | ~0.5% |
| hgp100 DNA Vaccine + Anti-GITR mAb (DTA-1) | ~1.5% |
This table is representative of findings where agonist anti-GITR antibodies significantly increased the population of antigen-specific CD8+ T cells compared to control groups.
Effects of Immune Checkpoint Blockade (e.g., PD-L1)
Immune checkpoint molecules, such as Programmed Death-1 (PD-1) and its ligand PD-L1, play a critical role in suppressing T-cell responses and inducing immunosuppression within the tumor microenvironment. nih.gov The PD-1/PD-L1 pathway can significantly inhibit the killing activity of cytotoxic T lymphocytes (CTLs). nih.gov Blockade of this pathway has emerged as a key strategy in cancer immunotherapy.
In the context of Gp100 (25-33)-specific T-cell responses, combining vaccination with PD-1/PD-L1 blockade can potentiate therapeutic effects. nih.gov It has been observed that the efficacy of PD-1 blockers is often related to the pre-existing pool of tumor-specific T cells. nih.gov Therefore, a vaccine that expands the population of Gp100 (25-33)-specific T cells can create a more favorable environment for the action of checkpoint inhibitors.
Research has demonstrated that a combination of a liposomal Gp100 (25-33) nanovaccine with an anti-PD-1 monoclonal antibody leads to an increased number of tumor-infiltrating lymphocytes (TILs) with high IFN-γ production and cytotoxic activity, resulting in significant tumor regression. nih.gov However, the synergy between vaccination and checkpoint blockade can be influenced by the vaccine formulation. For instance, vaccination with Gp100 peptide in incomplete Freund's adjuvant (IFA) has been shown to potentially impair the efficacy of anti-PD-L1 therapy. nih.gov Conversely, non-persistent, water-based vaccine formulations have been found to synergize effectively with anti-PD-L1 blockade. nih.gov
The table below illustrates the therapeutic synergy between a Gp100 peptide vaccine and anti-PD-L1 blockade in a mouse melanoma model.
| Treatment Group | Tumor-Free Survival Rate |
|---|---|
| Gp100/saline vaccine alone | 0% |
| Anti-PD-L1 alone | 0% |
| Gp100/saline vaccine + Anti-PD-L1 | 44% |
| Gp100/IFA vaccine + Anti-PD-L1 | Lower than Anti-PD-L1 alone |
This table highlights the significant increase in survival rates when a saline-based Gp100 vaccine is combined with anti-PD-L1 therapy, as opposed to an IFA-based vaccine which can be antagonistic.
Mechanisms of Breaking Immunological Tolerance to Self-Antigens
Inducing a potent immune response against self-antigens like Gp100, which are expressed on both melanoma cells and normal melanocytes, requires overcoming immunological tolerance. sb-peptide.comnih.gov Several mechanisms have been explored to break this tolerance and activate self-reactive T cells.
One effective strategy is xenogeneic immunization , which involves vaccinating with a homologous protein from a different species. pnas.org The human Gp100 protein, for example, has been used to induce immunity against murine melanoma. nih.gov The human Gp100 (25-33) peptide differs from its murine counterpart by three amino acids at the N-terminus. pnas.org These differences result in a higher affinity of the human peptide for the murine MHC class I molecule H-2Db. pnas.org This enhanced binding makes the human Gp100 (25-33) a heteroclitic epitope , which is more immunogenic and can effectively stimulate T cells that cross-react with the native murine Gp100 epitope. sb-peptide.com This approach essentially presents an "altered self" antigen that is potent enough to overcome T-cell anergy or ignorance. researchgate.net
Another mechanism involves optimizing antigen processing and presentation through the use of DNA vaccines . pnas.org An oral DNA vaccine containing the murine ubiquitin gene fused to a minigene encoding the Gp100 (25-33) epitope has been shown to break peripheral T-cell tolerance. pnas.org The inclusion of ubiquitin is crucial as it targets the antigen for proteasomal degradation, leading to efficient processing and presentation on MHC class I molecules, thereby enhancing the activation of CD8+ T cells. pnas.org
Furthermore, the functional avidity of low-affinity self-reactive T cells can be improved by providing strong co-stimulation. Co-administration of a DNA vaccine encoding Gp100 with a construct encoding CD40 ligand (CD40L) has been shown to generate high-avidity, antigen-specific CD8+ T cells. plos.org The interaction between CD40L on T cells and CD40 on antigen-presenting cells (APCs) leads to APC activation, which in turn primes cytotoxic T lymphocytes more effectively, breaking immune tolerance and leading to better tumor control. plos.org
The table below summarizes the key mechanisms for breaking immunological tolerance to Gp100.
| Mechanism | Description | Key Outcome |
|---|---|---|
| Xenogeneic Immunization | Vaccination with the human Gp100 homologue, which has a higher affinity for MHC class I molecules. | Induction of cross-reactive T cells against the self-antigen. nih.gov |
| Optimized Antigen Presentation | Use of DNA vaccines with components like ubiquitin to enhance antigen processing and presentation. | Effective activation of tumor-protective CD8+ T cells. pnas.org |
| Enhanced Co-stimulation | Co-administration of vaccines with co-stimulatory molecules like CD40L. | Generation of high-avidity CD8+ T cells capable of breaking tolerance. plos.org |
In Vitro Immunological Assays for T-cell Reactivity
The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) are fundamental techniques for quantifying the frequency of antigen-specific T-cells by measuring their cytokine production upon stimulation. In the context of Gp100 (25-33), these assays are used to detect and enumerate T-cells, particularly CD8+ T-cells, that recognize this specific melanoma epitope.
The principle of the ELISPOT assay involves capturing cytokines secreted by individual T-cells onto a membrane coated with a specific anti-cytokine antibody. Following stimulation with the Gp100 (25-33) peptide, T-cells from immunized mice or patient samples are plated. Each activated, cytokine-secreting T-cell creates a distinct spot on the membrane, which can be visualized and counted. nih.gov This allows for the precise quantification of antigen-reactive cells. For instance, studies have used IFN-γ ELISPOT assays to assess the immunogenicity of Gp100-based vaccines, demonstrating a significantly higher frequency of IFN-γ-secreting T-cells in mice treated with peptide-pulsed dendritic cells compared to control animals. researchgate.net
Intracellular Cytokine Staining (ICS) followed by flow cytometry provides complementary data, not only quantifying the percentage of cytokine-producing cells but also allowing for their phenotyping. In this method, T-cells are stimulated with Gp100 (25-33) in the presence of a protein transport inhibitor, causing cytokines to accumulate within the cell. aacrjournals.org The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ). nih.govnih.gov This technique has been used to show that immunization with certain Gp100-based chaperone vaccines leads to a marked increase in the frequency of IFN-γ-producing, Gp100 (25-33)-specific CD8+ T-cells in both the spleen and lymph nodes of mice. aacrjournals.orgnih.gov
Table 1: Representative Findings from ELISPOT and ICS Assays
| Assay Type | Model/Stimulus | Key Finding | Reference |
|---|---|---|---|
| IFN-γ ELISPOT | Splenocytes from mice immunized with Gp100 (25-33) pulsed dendritic cells. | Significantly higher frequency of IFN-γ-secreting T-cells compared to control animals. | researchgate.net |
| IFN-γ ICS | Lymph node cells from tumor-bearing mice treated with a chaperone vaccine and stimulated with Gp100 (25-33) peptide. | A significant increase in the percentage of IFN-γ-producing CD8+ T-cells was observed in treated mice versus controls. | nih.gov |
| IFN-γ ICS | Splenocytes from mice receiving Ad.Flagrp170 therapy stimulated with Gp100 (25-33) peptide. | Increased frequency of IFN-γ–producing Gp100 (25–33)-specific T-cells was demonstrated. | aacrjournals.org |
T-cell proliferation assays are crucial for determining the ability of the Gp100 (25-33) peptide to induce the clonal expansion of specific T-cell populations. A common method involves measuring the incorporation of a radioactive nucleoside, such as [3H]thymidine, into the DNA of dividing cells. T-cells are cultured with antigen-presenting cells (APCs) that have been pulsed with the Gp100 (25-33) peptide. The subsequent proliferation of T-cells that recognize the epitope is quantified by the amount of radioactivity incorporated. Research has demonstrated a clear dose-dependent proliferative response of a Gp100 (25-33)-specific T-cell line when incubated with APCs pulsed with increasing concentrations of the peptide. aacrjournals.org
To assess the primary function of cytotoxic T-lymphocytes (CTLs)—the ability to kill target cells—in vitro cytotoxicity assays are employed. The chromium-51 (51Cr) release assay is a classic and widely used method for this purpose. revvity.com In this assay, target cells (e.g., EL-4 lymphoma cells) are first labeled with 51Cr, a radioisotope that is retained within the cytoplasm of intact cells. revvity.comnih.gov These labeled target cells are then pulsed with the Gp100 (25-33) peptide, allowing the peptide to be presented on their MHC class I molecules. nih.govpnas.org
When Gp100 (25-33)-specific CTLs are co-cultured with these prepared target cells, they recognize the peptide-MHC complex and induce lysis of the target cells. This lysis leads to the release of 51Cr into the culture supernatant. The amount of radioactivity in the supernatant is measured and used to calculate the percentage of specific lysis. nih.govresearchgate.net This assay has been instrumental in demonstrating that immunization with DNA vaccines or recombinant viruses encoding the human Gp100 (25-33) epitope can generate CTLs capable of effectively lysing target cells presenting the corresponding murine Gp100 peptide. pnas.orgresearchgate.net Furthermore, studies have shown that blocking inhibitory pathways, such as PD-L1, can enhance the killing of Gp100-loaded target cells by specific T-cells in a 51Cr release assay. nih.gov
Table 2: Example Data from a Gp100 (25-33) 51Cr Release Assay
| Effector T-cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
|---|---|---|---|---|
| CTLs from hgp100 minigene-immunized mice | EL-4 cells + mgp100 (25-33) peptide | Not Specified | Comparable lysis to full-length hgp100 immunization | researchgate.net |
| Pmel T-cells stimulated with anti-PD-L1 treated DCs | EL-4 cells + hgp100 (25-33) peptide | Various | Enhanced killing compared to control | nih.gov |
| CEA-specific T-cells (Control) | L cells (H-2Db) + gp100 (25-33) peptide | 5:1 | Minimal/No Lysis | aacrjournals.org |
Murine Models for Gp100 (25-33)-Based Immunotherapy Studies
T-cell receptor (TCR) transgenic mouse models are invaluable tools for studying antigen-specific immune responses. The "pmel-1" mouse model is the cornerstone for preclinical research involving the Gp100 (25-33) epitope. aacrjournals.orgaacrjournals.org These mice are genetically engineered to express a TCR that is specific for the Gp100 (25-33) peptide presented by the murine MHC class I molecule H-2Db. aacrjournals.orgnih.gov Consequently, a large proportion of the CD8+ T-cells in pmel-1 mice are capable of recognizing this specific melanoma antigen. aacrjournals.org
This model provides a readily available, high-frequency source of naive Gp100-specific CD8+ T-cells, which overcomes the difficulty of studying the low-frequency, self-reactive T-cells found in non-transgenic mice. jci.org Pmel-1 T-cells recognize both the human Gp100 (25-33) peptide and the endogenous murine Gp100 epitope expressed by B16 melanoma cells. nih.govjci.org This reactivity makes the pmel-1 model highly relevant for investigating mechanisms of T-cell activation, tolerance, and anti-tumor efficacy in the context of a shared self-antigen. aacrjournals.org
Adoptive T-cell transfer (ACT) is an immunotherapy strategy that involves the ex vivo expansion of tumor-specific T-cells and their subsequent infusion into a tumor-bearing host. The pmel-1 mouse model is extensively used for preclinical studies of ACT targeting Gp100. nih.govaacrjournals.org
In a typical experimental setup, CD8+ T-cells are isolated from the spleens of pmel-1 mice and activated in vitro with the human Gp100 (25-33) peptide and interleukin-2 (IL-2). nih.govaacrjournals.org These activated, tumor-specific T-cells are then adoptively transferred into syngeneic C57BL/6 mice bearing established tumors, such as the B16 melanoma, which naturally expresses the Gp100 antigen. nih.govrupress.org This transfer is often combined with host lymphodepletion (e.g., via irradiation) to enhance the engraftment and function of the transferred T-cells, as well as adjunctive treatments like vaccination with Gp100-encoding vectors or systemic IL-2 administration to support T-cell survival and expansion in vivo. nih.govaacrjournals.org
Studies using this model have shown that the adoptive transfer of activated pmel-1 T-cells can lead to the regression of established B16 melanoma tumors. nih.govrupress.org This platform allows researchers to investigate various factors that influence therapeutic efficacy, such as the number of transferred cells, their differentiation state, and the impact of combination therapies, providing critical insights for the design of clinical trials. aacrjournals.orgnih.gov
Preclinical Advancements in Gp100 (25-33), human (TFA) Melanoma Immunotherapy
The peptide Gp100 (25-33), human (TFA), a component of the glycoprotein (B1211001) 100 melanoma-associated antigen, is a focal point in the development of immunotherapies targeting melanoma. Preclinical research has extensively utilized this specific epitope to devise strategies that can overcome the immune system's tolerance to cancer cells, which often express "self" antigens like Gp100. This article details the preclinical models and methodologies centered on the human variant of the Gp100 (25-33) peptide.
Advanced Methodologies and Future Research Directions
Computational Modeling of Peptide-MHC-TCR Interactions
Computational modeling has become an indispensable tool for dissecting the molecular intricacies of the trimolecular interaction between the Gp100 (25-33) peptide, the Major Histocompatibility Complex (MHC), and the T-cell receptor (TCR). These models provide insights into the structural and dynamic properties that govern T-cell recognition and specificity.
Researchers utilize techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) to simulate the behavior of the Gp100-MHC-TCR complex at an atomic level. These simulations can reveal the conformational flexibility of the peptide within the MHC binding groove and identify key "hotspot" residues that are critical for TCR engagement. researchgate.net For instance, structural analyses have highlighted that specific amino acid substitutions within the Gp100 peptide can act as a "molecular switch," altering the conformation of adjacent residues and completely abrogating TCR binding. researchgate.netcardiff.ac.uk
Table 1: Key Research Findings from Computational and Structural Studies of Gp100-TCR Interactions
| Research Finding | Methodology | Implication for Research |
|---|---|---|
| Identification of critical peptide residues | Alanine Scanning Mutagenesis, X-ray Crystallography | Reveals specific amino acids essential for TCR binding, guiding the design of modified peptides. researchgate.net |
| "Molecular Switch" mechanism | Structural Analysis, Biophysical Assays | Demonstrates that a single amino acid substitution can induce conformational changes that abolish T-cell recognition. researchgate.netcardiff.ac.uk |
| TCR binding footprint | X-ray Crystallography | Maps the specific contact points between the TCR and the peptide-MHC complex, clarifying the physical basis of recognition. researchgate.net |
High-Throughput Screening for Gp100 (25-33) Modulators
High-throughput screening (HTS) methodologies are being employed to identify molecules that can modulate the immune response to Gp100 (25-33). These screens can identify two primary classes of modulators: compounds that alter the expression or presentation of the Gp100 peptide on tumor cells, and modified peptides with enhanced immunogenic properties.
One HTS approach involves treating melanoma cell lines with large libraries of small molecules and using flow cytometry to detect changes in the surface expression of melanoma antigens like gp100 and MHC molecules. aacrjournals.org This can identify drugs that upregulate the machinery responsible for antigen processing and presentation, thereby increasing the visibility of tumor cells to Gp100-specific T cells. For example, certain multikinase inhibitors have been shown to increase the expression of gp100 in melanoma cell lines. aacrjournals.org
A second critical area of HTS is the screening of altered peptide ligands (APLs). By systematically substituting amino acids in the native Gp100 (25-33) sequence, researchers can generate large libraries of peptide variants. These variants can then be screened for enhanced binding affinity to H-2Db or for superior ability to activate Gp100-specific T cells. nih.gov The human Gp100 (25-33) peptide itself is an example of a naturally occurring APL of the mouse homologue, exhibiting a 2-log increase in its ability to stabilize MHC molecules and a 3-log increase in its capacity to trigger T-cell interferon-γ release. rupress.org This highlights the potential of screening to identify highly potent immunogens for vaccine development.
Advanced Imaging Techniques for In Vivo Immune Monitoring
Visualizing the dynamics of the immune response against Gp100 (25-33)-expressing tumors in a living organism is critical for evaluating the efficacy of immunotherapies. Advanced imaging techniques now permit the non-invasive, longitudinal monitoring of Gp100-specific T cells. nih.gov
Bioluminescence imaging (BLI) is a powerful tool used in preclinical models. In this technique, Gp100-specific T cells are transduced with a reporter gene, such as firefly luciferase, before being adoptively transferred into a tumor-bearing animal. nih.gov Researchers can then track the migration, expansion, and anatomical location of these T cells in real-time by detecting the light they emit. Studies have successfully used BLI to demonstrate the trafficking of Gp100-specific T cells to draining lymph nodes, spleen, and ultimately to intracranial melanoma tumors. nih.gov
Other promising modalities include Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). frontiersin.orgpnas.org These nuclear imaging techniques can track immune cells labeled with radioisotopes. The development of antibody fragments, such as VHHs, that are specific for T-cell surface markers (like CD8) and labeled with a positron-emitter allows for the non-invasive imaging of T-cell infiltration into tumors with high specificity. pnas.org
Table 2: Comparison of Advanced Imaging Modalities for Immune Monitoring
| Imaging Modality | Principle | Advantages | Key Application for Gp100 (25-33) |
|---|---|---|---|
| Bioluminescence Imaging (BLI) | Detection of light from cells expressing a luciferase reporter gene. | High sensitivity, low background signal, cost-effective for preclinical studies. | Tracking the biodistribution and tumor accumulation of adoptively transferred Gp100-specific T cells. nih.gov |
| Positron Emission Tomography (PET) | Detection of gamma rays from a positron-emitting radiotracer. | High sensitivity, quantitative, translatable to clinical use. | Non-invasively quantifying the infiltration of CD8+ T cells into tumors following vaccination or immunotherapy. pnas.org |
Systems Immunology Approaches to Gp100 (25-33) Responses
Systems immunology aims to provide a holistic understanding of the immune response by integrating multi-omics data from different biological scales. This approach moves beyond studying single parameters and instead models the complex network of interactions that govern the T-cell response to Gp100 (25-33).
A key factor in the Gp100 (25-33) response is the extremely low precursor frequency of T cells capable of recognizing this self-antigen, estimated to be less than 1 in 1 million CD8+ T cells. nih.gov A systems approach would integrate this information with high-throughput TCR sequencing (TCR-seq) to characterize the diversity and clonality of the T-cell repertoire that expands upon vaccination.
Furthermore, by combining transcriptomics (RNA-seq) and proteomics of Gp100-specific T cells, researchers can build detailed maps of the signaling pathways, cytokine networks, and metabolic changes that occur upon T-cell activation. This integrated data can reveal novel biomarkers that predict the quality and durability of the anti-tumor immune response. For example, such an approach could identify specific gene expression signatures in T cells that correlate with successful tumor rejection versus T-cell exhaustion in response to Gp100 (25-33) expressing tumors.
Table of Mentioned Compounds
| Compound Name |
|---|
| Gp100 (25-33), human (TFA) |
| Gp100 (280-288) |
| Alanine |
| Glutamic acid |
| Interferon-γ |
Q & A
Q. What is the structural and functional significance of Gp100 (25-33), human (TFA) in melanoma research?
Gp100 (25-33), human (TFA) is a 9-amino acid peptide (sequence: KVPRNQDWL) derived from residues 25–33 of the human melanoma-associated antigen gp100. It is an H-2Db-restricted epitope critical for activating CD8+ T cells, which recognize and target melanoma cells . Its structural stability and MHC-I binding affinity make it a key tool for studying T-cell responses in vitro (e.g., ELISPOT, intracellular cytokine staining) and in preclinical models .
Q. How should researchers prepare and store Gp100 (25-33), human (TFA) for experimental use?
The peptide is typically lyophilized and stored at -20°C for long-term stability. For solubility, DMSO is recommended for initial stock solutions (e.g., 50 mg/mL), followed by dilution in aqueous buffers or saline. Avoid repeated freeze-thaw cycles, as this may degrade the peptide . For in vivo studies, formulations using solvents like PEG300 or Tween 80 are advised to enhance bioavailability .
Q. What are the standard assays for evaluating T-cell responses to Gp100 (25-33), human (TFA)?
Common assays include:
- ELISPOT : Measures IFN-γ secretion by antigen-specific T cells.
- Intracellular Cytokine Staining (ICS) : Quantifies cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
- Tetramer Staining : Identifies T cells with TCRs specific for the H-2Db/Gp100 complex. Controls should include irrelevant peptides and MHC-mismatched cells to validate specificity .
Advanced Research Questions
Q. How do sequence variations between human and mouse Gp100 (25-33) impact cross-species studies?
The mouse homolog (Mgp100 (25-33)) shares sequence homology but differs in the first three N-terminal residues (EGS vs. KVP in humans). This alters MHC-I binding stability and T-cell activation potency, necessitating careful model selection. For example, human-derived peptides may require transgenic mice expressing H-2Db to mimic human immune responses .
Q. What methodological strategies address discrepancies in T-cell activation data across studies?
Contradictions in T-cell response magnitude (e.g., IFN-γ levels) may arise from differences in:
- Peptide purity : Use batches with ≥95% purity to minimize off-target effects .
- Antigen-presenting cells (APCs) : Primary dendritic cells vs. immortalized lines (e.g., EL4-HHD) can alter presentation efficiency .
- Adjuvant use : In vivo studies often require co-administration with adjuvants like Freund’s Complete Adjuvant to enhance immunogenicity .
Q. How can researchers optimize Gp100 (25-33), human (TFA) dosing for in vivo tumor models?
Dose optimization should balance efficacy and toxicity. For subcutaneous B16 melanoma models, typical protocols use 50–100 µg peptide per mouse, administered weekly with adjuvants. Monitor tumor growth kinetics and T-cell infiltration via flow cytometry . Note that high doses may induce T-cell exhaustion, necessitating titration studies .
Q. What mechanisms underlie the variable clinical efficacy of Gp100 (25-33)-based vaccines?
Despite robust preclinical data, clinical trials often show limited efficacy due to:
- Tumor microenvironment (TME) factors : PD-L1 upregulation or regulatory T-cell infiltration can suppress effector T cells .
- Epitope spreading : Combining Gp100 (25-33) with other tumor antigens (e.g., MART-1) may broaden immune responses .
- Delivery systems : Liposomal formulations or viral vectors enhance MHC-I presentation compared to soluble peptides .
Methodological and Data Analysis Questions
Q. How should researchers handle solubility challenges with Gp100 (25-33), human (TFA) in cell-based assays?
If the peptide precipitates in aqueous buffers, pre-solubilize in DMSO (≤1% final concentration) or use detergents like Tween 80 (0.05%). For in vitro T-cell stimulation, validate peptide activity via dose-response curves to confirm biological activity despite solubility limitations .
Q. What statistical approaches are recommended for analyzing ELISPOT or ICS data?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data. For longitudinal studies, mixed-effects models account for inter-mouse variability. Normalize responses to background (irrelevant peptide) and report fold changes with 95% confidence intervals .
Q. How can researchers validate the specificity of Gp100 (25-33)-reactive T cells?
Combine tetramer staining with functional assays (e.g., killing assays against gp100-expressing B16 cells). CRISPR-mediated knockout of H-2Db in target cells can confirm MHC restriction .
Comparative and Mechanistic Questions
Q. How does Gp100 (25-33), human (TFA) compare to other melanoma antigens (e.g., MART-1) in eliciting antitumor immunity?
Gp100 (25-33) exhibits lower baseline immunogenicity than MART-1 but can synergize in multi-epitope vaccines. Preclinical studies show enhanced tumor clearance when both antigens are co-administered, likely due to reduced immune escape .
Q. What role do post-translational modifications play in Gp100 (25-33) immunogenicity?
Glycosylation or phosphorylation of the full-length gp100 protein may obscure the 25–33 epitope in vivo. Using synthetic peptides bypasses this issue, but researchers should assess whether modified forms (e.g., citrullinated variants) improve MHC-I binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
